Defined Stereochemical Identity: Optical Rotation of Dimethyl D-Glutamate HCl vs. L-Enantiomer
Dimethyl D-glutamate hydrochloride exhibits a specific optical rotation [α]20/D of -24.0° to -28.0° (c=2, MeOH), with a typical reported value of -26° . This negative rotation is a direct consequence of its (R)-configuration at the chiral center. In contrast, the L-enantiomer, L-glutamic acid dimethyl ester hydrochloride (CAS 23150-65-4), displays a positive specific rotation of approximately +26° (c=5, H2O) . This quantitative and opposing chiroptical property provides an unambiguous method for verifying stereochemical identity and purity, which is essential for any application where the D-configuration is required.
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | -24.0° to -28.0° (c=2, MeOH); typical value -26° |
| Comparator Or Baseline | L-Glutamic acid dimethyl ester hydrochloride (CAS 23150-65-4): +26° (c=5, H2O) |
| Quantified Difference | Opposite sign (negative vs. positive), ~52° difference |
| Conditions | Measured by polarimetry in specified solvents (MeOH for target, H2O for comparator) |
Why This Matters
This measurable difference confirms the specific (R)-stereoisomer, a non-negotiable requirement for the synthesis of D-peptides or chiral drug intermediates where the opposite enantiomer would lead to a different or inactive product.
